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Compound of Interest

Compound Name: 3-Amino-6-methoxypyridazine

Cat. No.: B1266373

Introduction

3-Amino-6-methoxypyridazine is a critical heterocyclic building block in medicinal chemistry
and pharmaceutical development. It serves as a key intermediate in the synthesis of various
biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2]
Notably, it is a crucial precursor for the synthesis of Relugolix, a drug used to treat
endometriosis, uterine fibroids, and advanced prostate cancer.[1] The efficient and scalable
synthesis of this intermediate is therefore of significant interest to researchers and
professionals in the drug development sector.

This document provides a detailed protocol for the scale-up synthesis of 3-Amino-6-
methoxypyridazine, focusing on a robust and reproducible methodology suitable for
producing significant quantities of the target compound. The primary synthetic route involves
the nucleophilic substitution of 3-amino-6-chloropyridazine with sodium methoxide.

Logical Workflow of the Synthesis
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Starting Materials:
- 3-Amino-6-chloropyridazine
- Sodium Methoxide
- Methanol

1. Prepare Reagents
\ 4
Reaction Setup:

Charge reactor with methanol
and sodium methoxide.

. Charge Reactor
Y
Addition of Starting Material:

Add 3-Amino-6-chloropyridazine
to the reaction mixture.

B. Initiate Reaction

Nucleophilic Substitution:

Heat mixture to reflux
(approx. 65°C) for 6-12h.

Ménitor Incomplete

Reaction Monitoring:
Monitor progress using TLC or HPLC.

Work-up: Quenching & Filtration
Cool to RT, add water, and stir.
Filter the crude product.

4. Isolate Crude

Purification:
Recrystallization from a suitable
solvent (e.g., Isopropanol/Water).

Drying:
Dry the purified solid
under vacuum at 40-50°C.

. Isolate Final

Final Product:

3-Amino-6-methoxypyridazine
(White Crystalline Solid)

. Analyze

Quality Control:
Characterization via NMR, MS, HPLC,
and Melting Point Analysis

Click to download full resolution via product page

Caption: Workflow for the scale-up synthesis of 3-Amino-6-methoxypyridazine.
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Experimental Protocols

This section details the methodology for the synthesis of 3-Amino-6-methoxypyridazine from
3-amino-6-chloropyridazine.

Materials and Reagents:

e 3-Amino-6-chloropyridazine

e Sodium methoxide (25% w/w in methanol or solid)
e Methanol (anhydrous)

¢ Isopropanol

 Activated Carbon

» Deionized Water

e Celatom® or Diatomaceous Earth (for filtration)
Equipment:

o Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
e Heating/cooling circulator

o Nutsche filter or Buichner funnel setup

e Vacuum oven

o Standard laboratory glassware

e Analytical instruments (HPLC, NMR, MS, DSC)
Protocol: Nucleophilic Aromatic Substitution

o Reactor Setup: Equip a suitable-sized jacketed glass reactor with an overhead stirrer,
condenser, and nitrogen inlet/outlet. Ensure the system is inert by purging with nitrogen.
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Reagent Preparation: Charge the reactor with anhydrous methanol (10 volumes relative to
the starting material). Carefully add sodium methoxide (1.1 to 1.5 equivalents) to the
methanol. If using solid sodium methoxide, the addition should be done in portions to control
the exotherm. Stir the mixture until all the sodium methoxide has dissolved.

Reaction Initiation: To the stirred solution of sodium methoxide in methanol, add 3-amino-6-
chloropyridazine (1.0 equivalent) portion-wise at room temperature.

Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C) and maintain
for 6-12 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-
Performance Liquid Chromatography (HPLC) until the consumption of the starting material is
complete.

Work-up and Isolation:
o Once the reaction is complete, cool the mixture to 20-25°C.

o Slowly add deionized water (5-10 volumes) to the reaction mixture to precipitate the crude
product and dissolve inorganic salts.

o Stir the resulting slurry for 1-2 hours at room temperature.

o Filter the crude solid using a Nutsche filter or Biichner funnel. Wash the cake with a
mixture of methanol and water (1:1), followed by deionized water.

Purification (Recrystallization):

Transfer the crude solid to a clean reactor. Add a suitable solvent system, such as

o

isopropanol/water or ethanol (approximately 5-10 volumes).

o

Heat the mixture to 70-80°C to achieve complete dissolution.

[¢]

Add activated carbon (2-5% w/w) and stir for 30 minutes to decolorize the solution.

[¢]

Filter the hot solution through a pad of Celatom® to remove the activated carbon.
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o Allow the filtrate to cool slowly to room temperature, then cool further to 0-5°C to maximize
crystallization.

o Filter the purified white crystalline solid, wash with cold isopropanol, and dry under
vacuum at 40-50°C until a constant weight is achieved.

o Characterization: The final product should be characterized by *H NMR, Mass Spectrometry,
and its purity assessed by HPLC. The melting point should be determined, with an expected
range of 103-105°C.[1][3]

Safety Precautions:

Handle sodium methoxide with extreme care. It is corrosive and reacts violently with water.

Perform all operations in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat,
and chemical-resistant gloves.

Methanol is flammable and toxic; avoid inhalation and contact with skin.

Data Presentation

The following table summarizes quantitative data from representative synthetic procedures
found in the literature. Note that conditions may vary and require optimization for large-scale
production.
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Parameter

Method 1 (Lab
Scale, High Temp)

[3]

Method 2 (Lab
Scale, Carius Tube)

[113]

Proposed Scale-Up
Method (Reflux)

Starting Material

3-Amino-6-

chloropyridazine

3-Amino-6-

chloropyridazine

3-Amino-6-

chloropyridazine

Reagents

Sodium methoxide,

Copper powder,

Sodium methoxide,

Sodium methoxide,

Methanol Methanol
Methanol
Multi-gram to
Scale 500 mg 3.40¢g )
Kilogram
Not specified (Carius
Temperature 160°C ~65°C (Reflux)
furnace)
Time 24 h 20 h 6-12 h
o Silica Gel Recrystallization / o
Purification Method Recrystallization
Chromatography Charcoal treatment
Low (0.51 g from 3.40  Typically >80%
Yield 85.7% ( J yp' _ Y
Q) (optimized)
] ) >98% (Assumed post-  Not specified, white >99% (Post-
Final Purity ) ) o
chromatography) crystalline solid recrystallization)
Melting Point Not specified 103-105°CJ[1][3] 103-105°C

Potential Impurities

During the synthesis and scale-up, several process-related impurities can be formed. It is

crucial to monitor and control these to ensure the final product quality. Common impurities

include:

e 3-amino-6-chloropyridazine: Unreacted starting material.[1]

» 3-amino-6-hydroxypyridazine: Formed by hydrolysis of the chloro or methoxy group.[1]
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o 3,6-dimethoxypyridazine: Resulting from a potential side reaction if the starting material
contains 3,6-dichloropyridazine.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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